molecular formula C8H3F3N2O2 B1425306 3-Nitro-4-(trifluoromethyl)benzonitrile CAS No. 1227489-72-6

3-Nitro-4-(trifluoromethyl)benzonitrile

Cat. No. B1425306
CAS RN: 1227489-72-6
M. Wt: 216.12 g/mol
InChI Key: MKUMCYKZOUGCDR-UHFFFAOYSA-N
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Description

“3-Nitro-4-(trifluoromethyl)benzonitrile” is a chemical compound with the linear formula O2NC6H3(CF3)CN . It has a molecular weight of 216.12 . It is a solid substance with a melting point of 84-86 °C .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string [O-]N+c1ccc(cc1C(F)(F)F)C#N . The InChI representation is 1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H .


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 84-86 °C . Its molecular weight is 216.12 .

Scientific Research Applications

Environmental Implications and Degradation

  • Stability and Degradation : The stability and degradation processes of compounds similar to 3-Nitro-4-(trifluoromethyl)benzonitrile, like nitisinone, were studied using LC-MS/MS. This research found that the stability of nitisinone increases with the pH of the solution, and it forms stable degradation products under certain conditions (Barchańska et al., 2019).

Ecological Considerations

  • Environmental Fate and Effects : The environmental impact of compounds structurally similar to this compound, such as TFM used for sea lamprey control in the Great Lakes basin, was reviewed. It was found that TFM is not persistent in the environment, has minimal long-term toxicological risks, and is relatively non-toxic to mammals (Hubert, 2003).

Chemical Synthesis and Reactivity

  • Cycloaddition Reactions : The cycloaddition reactions of nitrile oxides, including structures similar to this compound, with alkenes were extensively reviewed. This review covers the synthesis, reactivity, regioselectivity, and stereoselectivity of these reactions, highlighting the significance of these processes in organic chemistry (Easton et al., 1994).

Applications in Materials Science

  • Energetic Materials : 3-Nitro-1,2,4-triazole-5-one (NTO), a compound with similar functional groups to this compound, is an energetic material of interest due to its reduced sensitivity and better thermal stability. The review discusses various forms of NTO, including derivatives and co-crystals, which enhance its features and extend its applications (Hanafi et al., 2019).

Bioremediation and Environmental Protection

  • Nitrile Hydrolysing Enzymes : Certain bacteria, like Rhodococcus pyridinivorans, can hydrolyse nitrile compounds, which are known to be highly toxic. These bacteria and their enzymes have significant roles in environmental protection due to their capability to eliminate toxic compounds (Sulistinah & Riffiani, 2018).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It poses hazards to the respiratory system . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-nitro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUMCYKZOUGCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719941
Record name 3-Nitro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227489-72-6
Record name 3-Nitro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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